Cas no 188813-07-2 (Methyl 3-bromo-5-iodobenzoate)

Methyl 3-bromo-5-iodobenzoate structure
Methyl 3-bromo-5-iodobenzoate structure
Product name:Methyl 3-bromo-5-iodobenzoate
CAS No:188813-07-2
MF:C8H6BrIO2
MW:340.9405
MDL:MFCD00673016
CID:135037
PubChem ID:21942573

Methyl 3-bromo-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-iodobenzoate
    • Benzoic acid,3-bromo-5-iodo-, methyl ester
    • METHYL-3-BROMO-5-IODO BENZOATE
    • 3-Brom-5-jod-benzoesaeure-methylester
    • 3-bromo-5-iodo-benzoic acid methylester
    • methyl 3-bromanyl-5-iodanyl-benzoate
    • methyl 3-iodo-5-bromobenzoate
    • methyl-5-bromo-3-iodobenzoate
    • Methyl 5-bromo-3-iodobenzoate
    • Benzoic acid, 3-bromo-5-iodo-, meth
    • 3-BroMo-5-iodobenzoic acid Methyl ester
    • Methyl3-bromo-5-iodobenzoate97%
    • Methyl 3-bromo-5-iodobenzoate 97%
    • BENZOIC ACID, 3-BROMO-5-IODO-, METHYL ESTER
    • 3-BROMO-5-IODO-BENZOIC ACID METHYL ESTER
    • Methyl3-bromo-5-iodobenzoate
    • methyl-3-bromo-5-iodobenzoate
    • Methyl 3-bromo-5-iodo-benzoate
    • WUSQONUPNHFBOU-UHFFFAOYSA-N
    • methyl 3-bromanyl-5-iodany
    • EN300-1234961
    • SCHEMBL232476
    • A813271
    • methyl 3-bromo-5-iodo-benzoate;Methyl 3-bromo-5-iodobenzoate
    • AS-19184
    • AC-29060
    • AKOS015912316
    • SY028460
    • 188813-07-2
    • Z1269168656
    • MFCD00673016
    • DTXSID40620509
    • CS-0044963
    • MDL: MFCD00673016
    • Inchi: 1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
    • InChI Key: WUSQONUPNHFBOU-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C(C([H])=C(C(=O)OC([H])([H])[H])C=1[H])Br

Computed Properties

  • Exact Mass: 339.86000
  • Monoisotopic Mass: 339.86
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.1

Experimental Properties

  • Density: 2.059±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 62.0-63.0 ºC
  • Boiling Point: 334.5℃ at 760 mmHg
  • Flash Point: 156.075°C
  • Refractive Index: 1.626
  • Solubility: Very slightly soluble (0.24 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 2.84030

Methyl 3-bromo-5-iodobenzoate Security Information

Methyl 3-bromo-5-iodobenzoate PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M296580-10mg
Methyl 3-Bromo-5-iodobenzoate
188813-07-2
10mg
$ 50.00 2022-06-04
Enamine
EN300-1234961-0.1g
methyl 3-bromo-5-iodobenzoate
188813-07-2 95%
0.1g
$26.0 2023-07-06
Alichem
A013033666-5g
Methyl 3-bromo-5-iodobenzoate
188813-07-2 97%
5g
$252.07 2023-09-02
eNovation Chemicals LLC
D493119-50g
Methyl 3-Bromo-5-iodobenzoate
188813-07-2 97%
50g
$2120 2023-09-03
abcr
AB452652-25 g
Methyl 3-bromo-5-iodobenzoate, 95%; .
188813-07-2 95%
25g
€192.10 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X80345-250mg
Methyl3-bromo-5-iodobenzoate
188813-07-2 ≥95%
250mg
¥28.0 2023-09-05
Apollo Scientific
OR17113-1g
Methyl 3-bromo-5-iodobenzoate
188813-07-2 97%
1g
£15.00 2025-02-19
eNovation Chemicals LLC
D493119-5g
Methyl 3-Bromo-5-iodobenzoate
188813-07-2 97%
5g
$120 2024-05-24
Enamine
EN300-1234961-0.5g
methyl 3-bromo-5-iodobenzoate
188813-07-2 95%
0.5g
$58.0 2023-07-06
Enamine
EN300-1234961-2.5g
methyl 3-bromo-5-iodobenzoate
188813-07-2 95%
2.5g
$117.0 2023-07-06

Methyl 3-bromo-5-iodobenzoate Production Method

Methyl 3-bromo-5-iodobenzoate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:188813-07-2)Methyl 3-bromo-5-iodobenzoate
Purity:99%
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Amadis Chemical Company Limited
(CAS:188813-07-2)Methyl 3-bromo-5-iodobenzoate
Purity:99%
Quantity:100g
Price ($):185.0